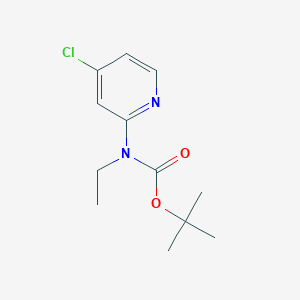
Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It is used in various chemical reactions and has potential applications in research .
Synthesis Analysis
The synthesis of “Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” can be achieved through various chemical reactions. For instance, it can be converted into 4-chloro-N-methyl-pyridin-2-amine using specific procedures .Molecular Structure Analysis
The molecular weight of “Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” is 228.68 . The InChI Key, which is a unique identifier for chemical substances, is ATOQLEMIFREXLS-UHFFFAOYSA-N .Chemical Reactions Analysis
“Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” can undergo various chemical reactions. For example, it can be converted into 4-chloro-N-methyl-pyridin-2-amine .Physical And Chemical Properties Analysis
“Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.35, indicating its lipophilicity . It is soluble with a solubility of 0.372 mg/ml .Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen Bonding
Research has elucidated the structural properties and hydrogen bonding capabilities of compounds within the same chemical family as Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate. For instance, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives reveal the role of simultaneous hydrogen and halogen bonds involving carbonyl groups, indicating the structural versatility and reactivity of similar compounds (Baillargeon et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related chemical entities, such as Schiff base compounds derived from tert-butyl and ethyl groups, demonstrate the methodological advancements in creating compounds with potential applications in material science and organic synthesis. These studies highlight the importance of characterizing the molecular structure through X-ray crystallographic analysis and DFT analyses, providing insight into their potential applications in various fields (Çolak et al., 2021).
Reaction Mechanisms and Applications
The exploration of reaction mechanisms and the synthesis of novel compounds, as demonstrated by the study on the control of site of lithiation of 3-(aminomethyl)pyridine derivatives, showcases the compound's role in facilitating the synthesis of substituted derivatives with high yields. This research opens avenues for the application of tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate in organic synthesis and drug development (Smith et al., 2013).
Advanced Material Synthesis
Investigations into the synthesis of advanced materials, such as ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol, showcase the potential of tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate in contributing to the development of new polymeric materials with high thermal stability and solubility. This research indicates the broad applicability of such compounds in creating materials with desirable properties for technological applications (Hsiao et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-5-15(11(16)17-12(2,3)4)10-8-9(13)6-7-14-10/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCUCRMLWIBNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=CC(=C1)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2612849.png)

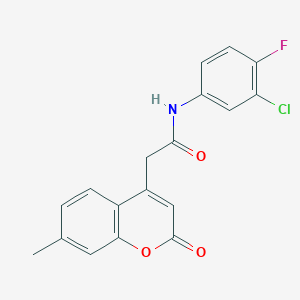

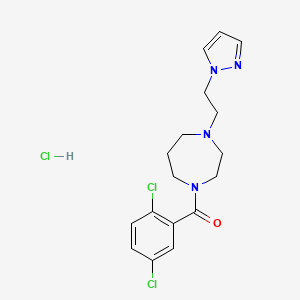
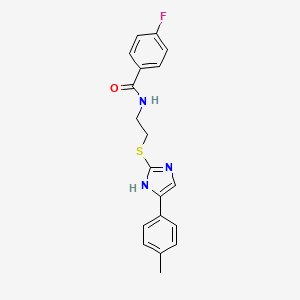

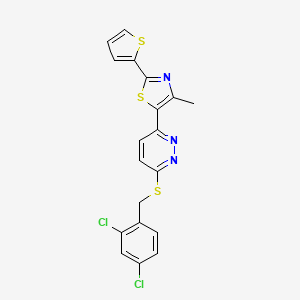
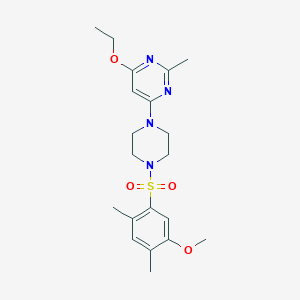
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid](/img/structure/B2612862.png)
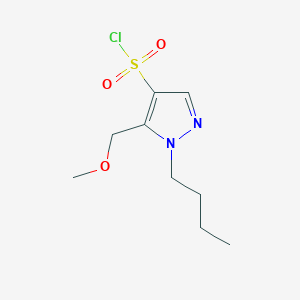
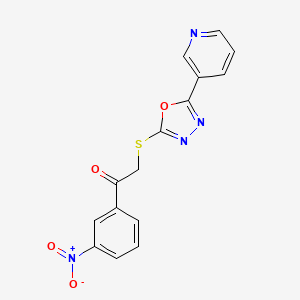
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)